molecular formula C22H35N3O3 B14784769 benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate

Cat. No.: B14784769
M. Wt: 389.5 g/mol
InChI Key: DANWENPQPTYEQU-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(isopropyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(isopropyl)carbamate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the formation of the carbamate linkage. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Formation of the Carbamate Linkage: This can be done through the reaction of an amine with an isocyanate or chloroformate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(isopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(isopropyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Piperine: An alkaloid found in black pepper with various pharmacological effects.

    Evodiamine: A bioactive compound with potential anticancer properties.

Uniqueness

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(isopropyl)carbamate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, benzyl group, and carbamate moiety allows for versatile interactions with biological targets, making it a valuable compound for research and therapeutic development.

Properties

Molecular Formula

C22H35N3O3

Molecular Weight

389.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C22H35N3O3/c1-16(2)20(23)21(26)24-12-8-11-19(13-24)14-25(17(3)4)22(27)28-15-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15,23H2,1-4H3

InChI Key

DANWENPQPTYEQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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